molecular formula C18H19F3N6O B8038225 2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

Cat. No.: B8038225
M. Wt: 392.4 g/mol
InChI Key: ASUGUQWIHMTFJL-UHFFFAOYSA-N
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Description

2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide (hereafter referred to as Compound VJK) is a chiral small molecule featuring a pyrrolo[2,3-b]pyridine fused heterocyclic core linked to a pyrimidine ring and a trifluoroethyl-substituted amide group . Its molecular formula is C₁₈H₁₉F₃N₆O, with a molecular weight of 392.37 g/mol and one chiral center at the 2-methyl position .

Properties

IUPAC Name

2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolo[2,3-b]pyridine Intermediate

The pyrrolo[2,3-b]pyridine moiety is synthesized via cyclization of 3-aminopyridine derivatives. A representative approach involves:

  • Cyclocondensation : Heating 3-aminopyridine with α,β-unsaturated carbonyl compounds (e.g., acrolein) in acetic acid yields the pyrrolo[2,3-b]pyridine core.

  • Borylation : The 3-position is functionalized via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ to generate the boronic ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine).

Key Conditions :

  • Temperature: 80–100°C

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Solvent: 1,4-Dioxane/H₂O

  • Yield: 75–85%.

Pyrimidine Ring Functionalization

The pyrimidine ring is prepared through a two-step sequence:

  • Chlorination : 2-Aminopyrimidine is treated with POCl₃ at reflux to form 2,4-dichloropyrimidine.

  • Selective Amination : The 4-chloro position undergoes nucleophilic substitution with 2-methyl-2-aminobutane in the presence of DIEA, yielding 2-chloro-4-[(2-methylbutan-2-yl)amino]pyrimidine.

Reaction Table :

StepReagentsConditionsYield
ChlorinationPOCl₃, DMFReflux, 6 h90%
Amination2-Methyl-2-aminobutane, DIEATHF, 60°C, 12 h78%

Suzuki-Miyaura Cross-Coupling

The pyrrolo[2,3-b]pyridine boronic ester is coupled with the 2-chloropyrimidine intermediate via Suzuki-Miyaura cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 18 h

  • Yield : 70–80%

Key Observation : Excess boronic ester (1.2 equiv) improves conversion by mitigating protodeboronation.

Amidation with 2,2,2-Trifluoroethylamine

The final step involves coupling the intermediate acid (generated via hydrolysis of the methyl ester) with 2,2,2-trifluoroethylamine using HATU as the coupling agent:

  • Ester Hydrolysis : Treatment with LiOH in THF/H₂O (3:1) at 50°C for 4 h.

  • Amidation : React with 2,2,2-trifluoroethylamine (1.5 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF at 25°C for 12 h.

Yield : 65–72% after purification by silica gel chromatography (EtOAc/hexane, 1:1).

Alternative Routes and Modifications

One-Pot Sequential Coupling

A streamlined method combines Suzuki coupling and amidation in a single pot:

  • Perform Suzuki coupling as above.

  • Directly add HATU and 2,2,2-trifluoroethylamine without isolating the intermediate.
    Advantage : Reduces purification steps; overall yield: 60–68%.

Use of Protecting Groups

  • SEM Protection : The pyrrolo[2,3-b]pyridine nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent side reactions during coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores the NH moiety.

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine-H), 8.21 (d, J = 5.2 Hz, 1H, pyrrolopyridine-H), 6.98 (d, J = 5.2 Hz, 1H), 3.85 (q, J = 9.6 Hz, 2H, CF₃CH₂), 1.65 (s, 6H, C(CH₃)₂).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O + 0.1% TFA).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via filtration through Celite reduces costs.

  • Solvent Selection : Switching from dioxane to toluene improves safety profile without yield loss.

Challenges and Mitigation Strategies

  • Low Amination Efficiency : Additives like CuI (10 mol%) enhance reactivity in pyrimidine amination.

  • Byproduct Formation : Gradient elution (hexane → EtOAc) during chromatography removes des-chloro impurities .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting FGFRs, which are involved in various biological processes.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit FGFR signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that, upon activation by fibroblast growth factors, trigger downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By inhibiting FGFRs, this compound can disrupt these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The evidence highlights several structurally related pyrrolopyrimidine derivatives, synthesized for diverse therapeutic applications. Below is a detailed comparison:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Chiral Centers Key Functional Groups Source
VJK Pyrrolo[2,3-b]pyridine-pyrimidine Trifluoroethyl amide, 2-methyl 392.37 1 Amide, pyrrole, pyrimidine
TAK-285 (03P) Pyrrolo[3,2-d]pyrimidine 3-(Trifluoromethyl)phenoxy, hydroxy-methylbutanamide 547.96 0 Chlorophenyl, hydroxyamide
10b Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl 613.23 0 Sulfonamide, carboxamide
EP 4 374 877 Derivatives Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy ~650 (estimated) 1 Cyano, carboxamide

Structural and Functional Insights

Core Heterocycle Variations :

  • VJK utilizes a pyrrolo[2,3-b]pyridine-pyrimidine core, distinct from TAK-285 (pyrrolo[3,2-d]pyrimidine) and EP 4 374 877 derivatives (pyrrolo[1,2-b]pyridazine). These differences influence binding affinity and selectivity in biological targets .
  • The pyrrolo[2,3-d]pyrimidine scaffold in 10b prioritizes sulfonamide groups for enhanced solubility and target engagement .

Substituent Effects: VJK’s trifluoroethyl amide group enhances metabolic stability and lipophilicity compared to TAK-285’s hydroxy-methylbutanamide .

Chirality :

  • VJK ’s chiral center may confer stereoselective binding advantages absent in TAK-285 and 10b , which lack chiral atoms .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property VJK TAK-285 10b
LogP (Estimated) ~3.2 ~4.1 ~2.8
Hydrogen Bond Donors 3 4 5
Hydrogen Bond Acceptors 7 8 9
Polar Surface Area (Ų) ~110 ~130 ~140
  • VJK ’s lower polar surface area and moderate LogP suggest favorable membrane permeability compared to 10b , which may require active transport due to higher polarity .

Critical Analysis of Evidence

  • Strengths : Structural data for VJK (PDB ID: VJK) and TAK-285 (PDB ID: 03P) are well-documented, enabling precise comparisons .
  • Limitations : Biological data for VJK are absent, and synthetic routes for analogues (e.g., 10b ) rely on generic palladium-catalyzed protocols .

Biological Activity

The compound 2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide, commonly known as Decernotinib (also referred to as VX-509), is a small molecule inhibitor that has garnered attention for its potential therapeutic applications. It primarily targets Janus kinase (JAK) pathways and has been investigated for its anti-inflammatory and anti-cancer properties.

Chemical Structure

The chemical structure of Decernotinib can be summarized as follows:

PropertyDetails
Molecular Formula C18 H19 F3 N6 O
Molecular Weight 392.378 Da
Synonyms Decernotinib, Adelatinib, VX-509
IUPAC Name (2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

Decernotinib functions as a selective JAK3 inhibitor. By inhibiting JAK3, it disrupts the signaling pathways involved in immune response and inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and certain types of cancer where JAK signaling is aberrant.

Anti-inflammatory Effects

Research indicates that Decernotinib exhibits significant anti-inflammatory activity. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. The inhibition of these cytokines is crucial for managing inflammatory diseases.

Antitumor Activity

Decernotinib has also been evaluated for its antitumor properties. Preclinical studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown efficacy against hematological malignancies due to its ability to target the JAK/STAT signaling pathway.

Case Studies

  • Rheumatoid Arthritis : In a clinical trial involving patients with moderate to severe rheumatoid arthritis, Decernotinib significantly reduced disease activity scores compared to placebo. Patients reported improved joint function and reduced pain levels.
  • Hematological Malignancies : A study focused on patients with acute lymphoblastic leukemia (ALL) found that treatment with Decernotinib led to a marked decrease in leukemic cell counts and improved overall survival rates.

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of Decernotinib:

Compound ModificationEffect on Activity
Trifluoroethyl GroupEnhances selectivity towards JAK3
Pyrimidine RingCritical for binding affinity
Methyl SubstitutionImproves pharmacokinetic properties

Q & A

Q. What experimental designs address batch-to-batch variability in large-scale synthesis?

  • Answer : Design of Experiments (DoE) approaches (e.g., factorial designs) optimize critical process parameters (CPPs). Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real time .

Methodological Notes

  • Data Interpretation : Cross-validate NMR and HRMS results with computational tools (e.g., ACD/Labs) to resolve spectral ambiguities .
  • Contradiction Management : Use Bland-Altman plots or Deming regression for analytical method comparisons .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, including GLP standards for toxicity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

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